molecular formula C8H12N2O B7770286 3-Ethoxy-2-(methylamino)pyridine

3-Ethoxy-2-(methylamino)pyridine

Cat. No.: B7770286
M. Wt: 152.19 g/mol
InChI Key: USCKALXXIXVIJN-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(methylamino)pyridine is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a pyridine derivative, characterized by the presence of an ethoxy group at the third position and a methylamino group at the second position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(methylamino)pyridine typically involves the reaction of 2-chloropyridine with ethyl alcohol in the presence of a base to form 3-ethoxypyridine. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(methylamino)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Ethoxy-2-(methylamino)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to interact with biological targets makes it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits potential biological activities:

  • Enzyme Interaction : It can bind to enzymes, potentially modulating their activity, which is critical for drug design.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) models .

Case Study: Antitumor Activity

A study demonstrated that related pyridine derivatives inhibited growth in TNBC cell lines (MDA-MB-231 and MDA-MB-468) with minimal effects on non-tumorigenic cells. The most effective compound led to significant reductions in viable cell counts and altered cell cycle dynamics .

CompoundCell LineGI50 (μM)Effect on Proliferation
This compoundMDA-MB-23113Decreased proliferation
Control (DMSO)MDA-MB-231-No effect

Pesticide Development

This compound is explored as a potential building block for developing new agricultural chemicals. Its structural properties may enhance the efficacy of herbicides and insecticides by improving their interaction with biological targets in pests and weeds.

Research Insights

Studies have indicated that pyridine derivatives can exhibit herbicidal and insecticidal activities. The modification of these compounds could lead to more effective agrochemicals with reduced environmental impact .

CO2 Sequestration

Recent research has explored the use of pyridine derivatives, including this compound, in CO2 capture technologies. These compounds can form complexes that sequester CO2 effectively under mild conditions, contributing to efforts aimed at reducing greenhouse gas emissions .

ApplicationMechanismEfficiency
CO2 CaptureFormation of stable complexes with CO2High efficiency under mild conditions

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(methylamino)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-(methylamino)pyridine is unique due to its specific combination of ethoxy and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where these functional groups are essential.

Biological Activity

3-Ethoxy-2-(methylamino)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring, which is substituted with an ethoxy group at the 3-position and a methylamino group at the 2-position. This unique structure contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methylamino group can form hydrogen bonds and ionic interactions, enhancing the compound's affinity for specific targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity and Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. Cell line studies have demonstrated cytotoxic effects against cancer cells, potentially through apoptosis induction .
  • Neuroprotective Effects : The compound has been evaluated for neuroprotective potential, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests a role in protecting neuronal health .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli, indicating potent antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cells

In a laboratory setting, the cytotoxic effects of this compound were assessed using human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values ranging from 20 to 30 µM, suggesting significant potential as an anticancer agent.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundEthoxy and methylamino substitutionsAntimicrobial, anticancer
N-(Pyridin-2-yl)amideSimilar amide linkage without ethoxy groupModerate antimicrobial
TetrahydropyridinesVarious substitutions on pyridine ringsAntioxidant, anti-inflammatory

Properties

IUPAC Name

3-ethoxy-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-7-5-4-6-10-8(7)9-2/h4-6H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCKALXXIXVIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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